molecular formula C8H5FN2 B2447016 8-Fluorocinnoline CAS No. 67888-33-9

8-Fluorocinnoline

Cat. No.: B2447016
CAS No.: 67888-33-9
M. Wt: 148.14
InChI Key: XRQVZNNVNYZTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluorocinnoline is a heterocyclic aromatic organic compound that belongs to the class of fluorinated quinolines It is characterized by the presence of a fluorine atom at the 8th position of the cinnoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorocinnoline typically involves the fluorination of cinnoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable leaving group on the cinnoline ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Fluorocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydro-8-Fluorocinnoline.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluorocinnoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 8-Fluorocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to increased binding affinity and specificity. This can result in the inhibition of enzyme activity or modulation of receptor function, depending on the biological context.

Comparison with Similar Compounds

    8-Chlorocinnoline: Similar structure but with a chlorine atom instead of fluorine.

    8-Bromocinnoline: Contains a bromine atom at the 8th position.

    8-Iodocinnoline: Features an iodine atom at the 8th position.

Uniqueness of 8-Fluorocinnoline: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated counterparts. These characteristics make it a valuable compound for drug development and other applications where enhanced biological activity and stability are desired.

Properties

IUPAC Name

8-fluorocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQVZNNVNYZTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67888-33-9
Record name 8-fluorocinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.